molecular formula C14H17N3O2 B11728828 2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B11728828
M. Wt: 259.30 g/mol
InChI Key: KDWGKYYWNGJUQM-UHFFFAOYSA-N
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Description

2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the use of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile, stirred at room temperature for several days .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoic acid ring.

Scientific Research Applications

2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The benzoic acid moiety can further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

    1,3-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the benzoic acid moiety.

    4-aminobenzoic acid: Contains the benzoic acid structure but lacks the pyrazole ring.

    2-((1H-pyrazol-4-yl)methyl)benzoic acid: Similar structure but without the dimethyl substitution on the pyrazole ring.

Uniqueness: 2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is unique due to the presence of both the dimethyl-substituted pyrazole ring and the benzoic acid moiety

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C14H17N3O2/c1-10-12(9-17(2)16-10)8-15-7-11-5-3-4-6-13(11)14(18)19/h3-6,9,15H,7-8H2,1-2H3,(H,18,19)

InChI Key

KDWGKYYWNGJUQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

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